molecular formula C16H22O11 B131985 beta-L-glucose pentaacetate CAS No. 66966-07-2

beta-L-glucose pentaacetate

Cat. No.: B131985
CAS No.: 66966-07-2
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-QMHWVQJVSA-N
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Description

Beta-L-glucose pentaacetate: is a derivative of glucose, where all five hydroxyl groups are acetylated. This compound is a sugar derivative with the empirical formula C16H22O11 and a molecular weight of 390.34 g/mol. It is known for its role in stabilizing the amorphous phase of active ingredients in drugs, making it a valuable compound in pharmaceutical sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-L-glucose pentaacetate can be synthesized through the acetylation of beta-L-glucose. The process typically involves the reaction of beta-L-glucose with acetic anhydride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of all hydroxyl groups .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Beta-L-glucose pentaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    Glycosylation: Alcohols and acid catalysts (e.g., sulfuric acid).

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride

Major Products:

    Hydrolysis: Beta-L-glucose and acetic acid.

    Glycosylation: Glycosides.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols

Scientific Research Applications

Beta-L-glucose pentaacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of beta-L-glucose pentaacetate involves its interaction with specific receptors or enzymes. For instance, its insulinotropic action is attributed to its direct interaction with a receptor that leads to plasma membrane depolarization, induction of electrical activity, and an increase in cytosolic calcium ion concentration. This process is similar to the identification of bitter compounds by taste buds . The compound’s ability to stabilize the amorphous phase of drugs is due to its hydrogen bond acceptor sites, which create an extended hydrogen bond network .

Comparison with Similar Compounds

Properties

IUPAC Name

[(2S,3S,4R,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-QMHWVQJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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